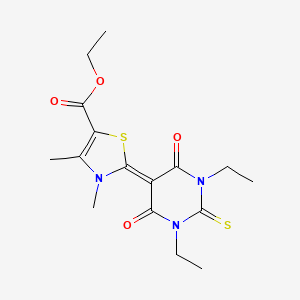![molecular formula C6H9Cl3FeNO6 B13736892 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron CAS No. 14695-88-6](/img/structure/B13736892.png)
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron is a coordination compound that combines the chelating agent 2-[Bis(carboxymethyl)amino]acetic acid with trichloroiron. This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron typically involves the reaction of 2-[Bis(carboxymethyl)amino]acetic acid with iron trichloride. The reaction is carried out in an aqueous medium, where the chelating agent binds to the iron ions, forming a stable complex. The reaction conditions often include controlled pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state.
Reduction: The iron center can also be reduced under specific conditions.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as ethylenediaminetetraacetic acid under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of higher oxidation state iron complexes, while reduction reactions may yield lower oxidation state complexes .
Applications De Recherche Scientifique
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron has several scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent for conditions involving metal ion imbalances.
Mécanisme D'action
The mechanism of action of 2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron involves the chelation of metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the coordination of the carboxylate and amino groups of the chelating agent to the metal ion, forming a stable ring structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Iminodiacetic acid: A chelating agent with a similar structure but different binding properties.
Nitrilotriacetic acid: A compound with similar chelating properties but different applications.
Uniqueness
2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron is unique due to its specific combination of chelating agent and metal ion, which imparts distinct properties and applications. Its ability to form stable complexes with iron ions makes it particularly useful in applications involving iron transport and storage .
Propriétés
Numéro CAS |
14695-88-6 |
|---|---|
Formule moléculaire |
C6H9Cl3FeNO6 |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
2-[bis(carboxymethyl)amino]acetic acid;trichloroiron |
InChI |
InChI=1S/C6H9NO6.3ClH.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*1H;/q;;;;+3/p-3 |
Clé InChI |
DGBYNMKSKMINML-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)O)N(CC(=O)O)CC(=O)O.Cl[Fe](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)


![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)




![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)



![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)

